molecular formula C20H21NO4 B11394131 2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide

Cat. No.: B11394131
M. Wt: 339.4 g/mol
InChI Key: PQCUTKWYLUGXCV-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide typically involves the reaction of 3,5-dimethylphenol with 2-furylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as dichloromethane, and using a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(2-furylmethyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)acetamide is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21NO4/c1-15-9-16(2)11-19(10-15)25-14-20(22)21(12-17-5-3-7-23-17)13-18-6-4-8-24-18/h3-11H,12-14H2,1-2H3

InChI Key

PQCUTKWYLUGXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)C

Origin of Product

United States

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